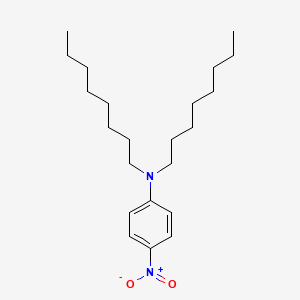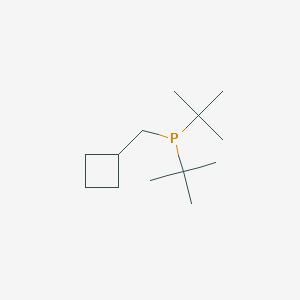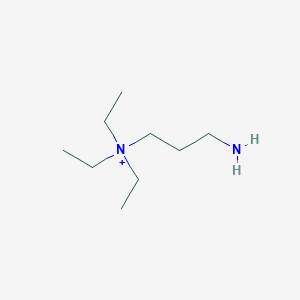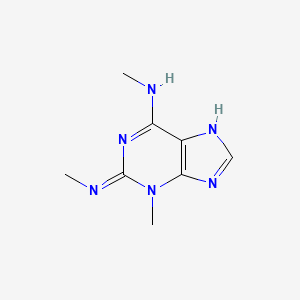
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine is a chemical compound with the molecular formula C8H12N6. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methylating agents under controlled conditions to introduce the methyl groups at the N2, N6, and 3 positions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
In industrial settings, the production of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
化学反应分析
Types of Reactions
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N2,N~6~-dimethyl-3H-purine-2,6-dione.
Reduction: Formation of N2,N~6~,3-trimethyl-3H-purine-2,6-diamine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N2,N~6~,3-Trimethyl-3H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to alterations in cellular pathways and processes. For example, it may inhibit purine synthesis enzymes, affecting DNA and RNA synthesis in cells.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar in structure but with different methylation positions.
Theobromine (3,7-Dimethylxanthine): Lacks the N2 methyl group.
Theophylline (1,3-Dimethylxanthine): Lacks the N6 methyl group.
Uniqueness
N~2~,N~6~,3-Trimethyl-3H-purine-2,6-diamine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other methylated purines may not be as effective.
属性
CAS 编号 |
112058-06-7 |
|---|---|
分子式 |
C8H12N6 |
分子量 |
192.22 g/mol |
IUPAC 名称 |
N,3-dimethyl-2-methylimino-7H-purin-6-amine |
InChI |
InChI=1S/C8H12N6/c1-9-6-5-7(12-4-11-5)14(3)8(10-2)13-6/h4H,1-3H3,(H,11,12)(H,9,10,13) |
InChI 键 |
BLJVHHDUBCCWQD-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC)N(C2=C1NC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-](/img/structure/B14324546.png)
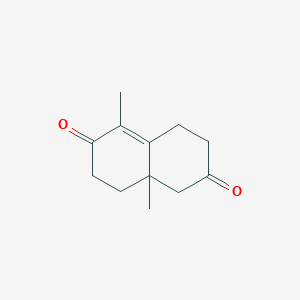
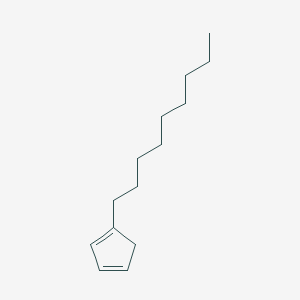
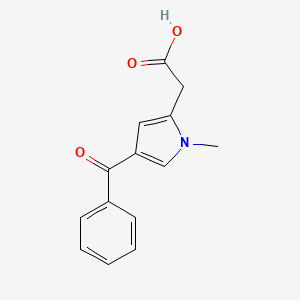
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
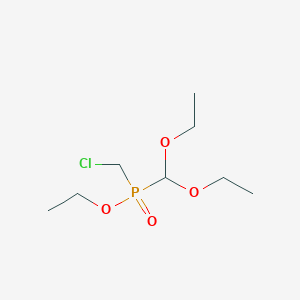
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
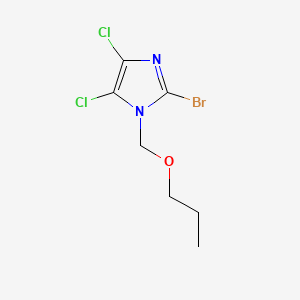
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
